(1R,6S)-2-Methyl-2,5-diazabicyclo[4.1.0]heptan-3-one (1R,6S)-2-Methyl-2,5-diazabicyclo[4.1.0]heptan-3-one
Brand Name: Vulcanchem
CAS No.: 2287248-96-6
VCID: VC5851360
InChI: InChI=1S/C6H10N2O/c1-8-5-2-4(5)7-3-6(8)9/h4-5,7H,2-3H2,1H3/t4-,5+/m0/s1
SMILES: CN1C2CC2NCC1=O
Molecular Formula: C6H10N2O
Molecular Weight: 126.159

(1R,6S)-2-Methyl-2,5-diazabicyclo[4.1.0]heptan-3-one

CAS No.: 2287248-96-6

Cat. No.: VC5851360

Molecular Formula: C6H10N2O

Molecular Weight: 126.159

* For research use only. Not for human or veterinary use.

(1R,6S)-2-Methyl-2,5-diazabicyclo[4.1.0]heptan-3-one - 2287248-96-6

Specification

CAS No. 2287248-96-6
Molecular Formula C6H10N2O
Molecular Weight 126.159
IUPAC Name (1R,6S)-2-methyl-2,5-diazabicyclo[4.1.0]heptan-3-one
Standard InChI InChI=1S/C6H10N2O/c1-8-5-2-4(5)7-3-6(8)9/h4-5,7H,2-3H2,1H3/t4-,5+/m0/s1
Standard InChI Key IKSTXALZXPOIQI-CRCLSJGQSA-N
SMILES CN1C2CC2NCC1=O

Introduction

Structural Characteristics and Stereochemical Considerations

The core architecture of (1R,6S)-2-Methyl-2,5-diazabicyclo[4.1.0]heptan-3-one consists of a bicyclo[4.1.0]heptane scaffold – a seven-membered ring system fused to a cyclopropane moiety. Key structural features include:

Bicyclic Framework and Substituent Positioning

  • Ring system: The bicyclo[4.1.0]heptane framework creates significant steric strain due to the fused cyclopropane ring, which influences both reactivity and conformational flexibility .

  • Nitrogen placement: The 2,5-diaza configuration positions nitrogen atoms at bridgehead positions, creating a rigid tertiary amine system .

  • Functional groups: A methyl group at C2 and ketone at C3 introduce distinct electronic and steric effects (Figure 1).

Table 1: Comparative molecular features of related diazabicycloheptanes

CompoundMolecular FormulaRing SystemFunctional GroupsMolecular Weight (g/mol)
Target compoundC₇H₁₀N₂Obicyclo[4.1.0]2-Me, 3-one138.17 (calculated)
6-Methyl-1,7-diazabicyclo[4.1.0]heptane C₆H₁₂N₂bicyclo[4.1.0]6-Me112.17
2-Methyl-2,5-diazabicyclo[2.2.1]heptane C₆H₁₂N₂bicyclo[2.2.1]2-Me112.17

Stereochemical Configuration

The (1R,6S) designation indicates specific spatial arrangements:

  • C1 stereocenter: R-configuration influences nitrogen lone pair orientation

  • C6 position: S-configuration affects cyclopropane ring strain distribution
    This stereochemistry likely impacts molecular recognition processes in biological systems .

Synthetic Approaches and Challenges

While no explicit synthesis for (1R,6S)-2-Methyl-2,5-diazabicyclo[4.1.0]heptan-3-one appears in available literature, established methods for related diazabicycloheptanes suggest viable pathways:

Core Ring Formation Strategies

  • Cyclopropanation reactions: Transition metal-catalyzed [2+1] cycloadditions to construct the strained bicyclic system .

  • Ring-closing metathesis: For forming medium-sized rings prior to cyclopropane fusion.

  • Intramolecular alkylation: To establish the bridged amine structure (Figure 2) .

Key synthetic challenges:

  • Managing ring strain during cyclopropane formation

  • Controlling stereochemistry at bridgehead positions

  • Introducing the ketone group without over-oxidation

Physicochemical Properties and Stability

Predicted properties based on structural analogs and computational modeling:

Table 2: Estimated physicochemical parameters

PropertyValue/RangeMethod of Estimation
LogP0.8-1.2XLogP3-AA
Water solubility10-50 mg/mLESOL
pKa (amine)8.2-9.1ChemAxon
Melting point120-145°CMPO-based prediction

The ketone moiety enhances polarity compared to non-oxygenated analogs , while the methyl group contributes to hydrophobic interactions.

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